molecular formula C10H7BrO2S B6614281 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 1098354-02-9

7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B6614281
CAS No.: 1098354-02-9
M. Wt: 271.13 g/mol
InChI Key: HXBQFBZQINXXDF-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in pharmaceutical and materials chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the bromination of 3-methyl-1-benzothiophene followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the 7th position. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

  • 3-Methyl-1-benzothiophene-2-carboxylic acid
  • 7-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
  • 7-Iodo-3-methyl-1-benzothiophene-2-carboxylic acid

Uniqueness: 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBQFBZQINXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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